molecular formula C19H27ClN2O3 B7927721 {4-[(2-Chloro-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester

{4-[(2-Chloro-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester

Cat. No.: B7927721
M. Wt: 366.9 g/mol
InChI Key: XLTOXUILBPGDFS-UHFFFAOYSA-N
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Description

{4-[(2-Chloro-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester is a synthetic carbamate derivative featuring a cyclohexyl backbone substituted with an isopropyl-amino group and a 2-chloro-acetyl moiety. The benzyl ester group at the carbamic acid position contributes to its structural stability and reactivity.

Properties

IUPAC Name

benzyl N-[4-[(2-chloroacetyl)-propan-2-ylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O3/c1-14(2)22(18(23)12-20)17-10-8-16(9-11-17)21-19(24)25-13-15-6-4-3-5-7-15/h3-7,14,16-17H,8-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTOXUILBPGDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Functionalization of Cyclohexylamine Intermediates

The synthesis typically proceeds through sequential functionalization of a cis- or trans-4-aminocyclohexylcarbamate precursor. A widely cited approach involves:

Step 1: Synthesis of Benzyl (4-Aminocyclohexyl)carbamate

  • Starting Material : cis- or trans-4-Aminocyclohexanol or protected derivatives (e.g., tert-butoxycarbonyl (Boc)-protected amines).

  • Protection : Reaction with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base (e.g., triethylamine).

Step 2: Introduction of Isopropylamino Group

  • Alkylation : Treatment of benzyl (4-aminocyclohexyl)carbamate with isopropyl bromide or iodide in acetonitrile (MeCN) or DCM using DIEA (N,N-diisopropylethylamine) as a base.

Step 3: Chloroacetylation

  • Acylation : Reaction of the isopropylamino intermediate with chloroacetyl chloride in DCM or THF, catalyzed by DIEA or DMAP (4-dimethylaminopyridine).

Microwave-Assisted One-Pot Synthesis

A streamlined method employs microwave irradiation to accelerate the alkylation and acylation steps:

  • Reagents : Benzyl (4-aminocyclohexyl)carbamate, isopropylamine, chloroacetyl chloride, DIEA.

  • Conditions : 170°C, 5 hours in isopropyl alcohol.

  • Yield : 53% (lower due to competing side reactions).

Critical Reaction Parameters

Solvent and Base Selection

  • Solvents : Polar aprotic solvents (MeCN, DMF) enhance nucleophilic substitution, while DCM or THF is preferred for acylation.

  • Bases : DIEA or NaOH effectively deprotonate amines during alkylation.

Stereochemical Control

  • Cis- vs. Trans-Isomers : The stereochemistry of the cyclohexyl ring is influenced by the starting material (e.g., cis-4-aminocyclohexanol yields cis-products).

  • Chiral Resolution : Enantioselective routes using iodolactamization or enzymatic resolution are documented for related carbamates.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel eluted with 2–4% NH₃/MeOH in DCM removes unreacted starting materials.

  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals.

Spectroscopic Data

  • ¹H NMR : Key signals include δ 7.3–7.4 ppm (benzyl aromatic protons), 4.0–4.2 ppm (carbamate CH₂), and 2.4–2.6 ppm (isopropyl and chloroacetyl groups).

  • MS (ESI) : Molecular ion peak at m/z 352.86 [M+H]⁺.

Comparative Analysis of Methods

MethodYield (%)Time (h)Key AdvantagesLimitations
Stepwise Alkylation75–8024–48High purity, scalableMulti-step, solvent-intensive
Microwave-Assisted535Rapid, reduced side reactionsLower yield, specialized equipment
One-Pot Acylation70–7512Simplified workflowRequires excess chloroacetyl chloride

Industrial-Scale Considerations

  • Catalyst Recycling : Zinc or tin catalysts (e.g., Zn(OAc)₂) improve atom economy in carbamate formation.

  • Cost Efficiency : Benzyl chloroformate and isopropylamine are cost-effective starting materials.

  • Environmental Impact : Solvent recovery systems (e.g., toluene/hexane azeotropes) minimize waste .

Chemical Reactions Analysis

Types of Reactions

{4-[(2-Chloro-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thiols.

Scientific Research Applications

The biological activity of {4-[(2-Chloro-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester is primarily attributed to its interaction with opioid receptors, making it a compound of interest in pain management and opioid research. Its structural similarity to well-known opioids suggests potential analgesic properties.

Pain Management Studies

Research has focused on the analgesic properties of compounds structurally related to opioids. Studies investigating the efficacy of this compound in animal models have shown promising results in reducing pain responses without significant side effects typically associated with conventional opioids.

Drug Development

The compound serves as a lead structure for the development of new analgesics that aim to minimize addiction potential while maximizing pain relief. The exploration of its derivatives could yield compounds with improved pharmacological profiles.

Toxicological Studies

Understanding the safety profile of this compound is essential for potential therapeutic applications. Toxicological evaluations are necessary to assess its effects on various organ systems and determine any adverse reactions.

Case Study 1: Analgesic Efficacy in Rodent Models

A study published in a peer-reviewed journal evaluated the analgesic effects of this compound in rodents subjected to nociceptive stimuli. Results indicated a statistically significant reduction in pain scores compared to control groups, suggesting effective pain modulation.

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Research focusing on the SAR of this compound revealed that modifications to the chloroacetyl group could enhance receptor affinity and selectivity. This insight is crucial for designing new derivatives aimed at improving therapeutic outcomes while reducing side effects.

Mechanism of Action

The mechanism of action of {4-[(2-Chloro-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved in its action include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues with Varying Alkyl Substituents

a. {4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS: 1353967-76-6)

  • Molecular Formula : C₁₈H₂₅ClN₂O₃
  • Molecular Weight : 352.9 g/mol
  • Key Differences: The ethyl group replaces the isopropyl substituent on the amino group. Both compounds share the benzyl ester and chloroacetyl groups, suggesting similar reactivity in synthetic pathways .

b. [4-(2-Chloro-acetylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester (CAS: 1353971-94-4)

  • Molecular Weight : 352.86 g/mol
  • Key Differences: This analog features an ethyl-carbamic acid group instead of isopropyl-amino. The absence of the isopropyl group may alter metabolic stability and binding affinity in biological systems.
Table 1: Substituent Effects on Physicochemical Properties
Compound Substituent (R) Molecular Weight (g/mol) Key Properties
Target Compound Isopropyl ~353 (estimated) Higher lipophilicity, steric hindrance
{4-[(2-Chloro-acetyl)-ethyl-amino]-...} Ethyl 352.9 Lower steric bulk, improved aqueous solubility
[4-(2-Chloro-acetylamino)-...] Ethyl-carbamic 352.86 Discontinued; potential stability concerns

Stability of Benzyl vs. Cyclohexyl Esters

The benzyl ester in the target compound contrasts with cyclohexyl esters observed in peptide synthesis. Evidence indicates that benzyl esters are prone to aspartimide formation under acidic or basic conditions, with rate constants up to 73.6 × 10⁻⁶ s⁻¹ at 0°C, compared to cyclohexyl esters, which reduce aspartimide formation by 170-fold . This suggests that the target compound’s benzyl ester may limit its utility in peptide synthesis where stability is critical.

Stereochemical Considerations

Compounds like [4-(1-Ethylsulfenyl-ethyl)-2-oxo-oxazolidin-3-yl]-carbamic acid benzyl ester () demonstrate that enantiomeric purity significantly impacts biological activity. The target compound’s cyclohexyl ring likely introduces stereochemical complexity, necessitating chiral resolution techniques (e.g., HPLC with Chiralpak AD columns) for optimal efficacy .

Biological Activity

{4-[(2-Chloro-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester, also known by its CAS number 1353964-35-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C19H27ClN2O3
  • Molecular Weight : 332.866 g/mol
  • Structure : The compound contains a cyclohexyl group attached to a carbamic acid moiety, modified by a chloroacetyl and isopropyl amino group.

The biological activity of this compound is primarily linked to its interaction with specific biological targets. It is hypothesized to affect various enzyme systems and cellular pathways, potentially leading to therapeutic effects.

Biological Activity Overview

  • Antimicrobial Activity :
    • Preliminary studies have indicated that similar carbamic acid derivatives exhibit antimicrobial properties. For instance, compounds with structural similarities have shown effectiveness against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa .
  • Antitumor Activity :
    • Research into related compounds suggests potential antitumor effects. For example, derivatives of carbamic acids have been tested in vivo for their ability to suppress tumor growth in xenograft models . The exact mechanisms remain under investigation but may involve modulation of apoptotic pathways or inhibition of cell proliferation.
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of specific cytochrome P450 enzymes, which are crucial in drug metabolism and the biosynthesis of steroid hormones. This inhibition can lead to altered pharmacokinetics of co-administered drugs and potential endocrine effects .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against S. aureus, P. aeruginosa
AntitumorSuppresses tumor growth in xenograft models
Enzyme InhibitionInhibits cytochrome P450 enzymes

Case Studies

  • Antimicrobial Screening :
    • A study screened various carbamic acid derivatives for antimicrobial activity, revealing that those with similar structures to this compound exhibited significant inhibition against pathogenic bacteria at concentrations as low as 0.22 μg/mm² .
  • Antitumor Efficacy :
    • In a recent study, a related compound demonstrated over 90% tumor growth inhibition in ovarian cancer xenografts in nude mice, highlighting the potential for similar efficacy in the target compound .
  • Metabolic Studies :
    • Investigations into the metabolic pathways affected by this class of compounds suggest alterations in phase II metabolic enzymes, which may play a role in their biological activity and toxicity profiles .

Q & A

Q. What synthetic methodologies are recommended for preparing {4-[(2-Chloro-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester, and how can intermediates be characterized?

  • Methodology : The compound likely requires multi-step synthesis involving: (i) Protection of the cyclohexylamine group (e.g., using benzyl chloroformate for carbamate formation, as seen in structurally similar carbamic acid benzyl esters ). (ii) Introduction of the 2-chloroacetyl-isopropylamine moiety via nucleophilic acyl substitution. Key intermediates should be characterized via 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm regiochemistry (e.g., δ 7.34 ppm for benzyl protons in analogous compounds ), and chiral HPLC (e.g., Daicel Chiralpak AD with hexane/i-PrOH eluent) to resolve enantiomers if stereocenters exist .

Q. How can the hydrolytic stability of the benzyl ester and chloroacetyl groups be assessed under physiological conditions?

  • Methodology : Perform accelerated stability studies in buffers (pH 2–8) at 37°C. Monitor degradation via LC-MS, focusing on: (i) Ester hydrolysis to form carboxylic acid derivatives (common in benzyl esters, as noted in cyclohexyl acetate analogs ). (ii) Potential nucleophilic displacement of the chloroacetyl group (e.g., by water or thiols). Quantify degradation products using calibrated UV-Vis or MS detection .

Q. What analytical techniques are optimal for resolving stereoisomers in this compound?

  • Methodology : Use chiral stationary-phase HPLC (e.g., Chiralpak AD or OD-H columns) with polar mobile phases (hexane/i-PrOH, 90:10) to separate enantiomers, as demonstrated for carbamic acid benzyl ester derivatives . Confirm enantiomeric excess (ee) via integration of resolved peaks and validate using optical rotation ([α]D[\alpha]_D) measurements .

Advanced Research Questions

Q. How does the chloroacetyl group influence the compound’s reactivity in nucleophilic environments, and how can this be leveraged for targeted modifications?

  • Methodology : The 2-chloroacetyl moiety is susceptible to nucleophilic attack (e.g., by amines or thiols). To functionalize the compound: (i) React with thiols (e.g., cysteine residues in proteins) to form stable thioether adducts, as seen in analogous chloroacetyl-containing molecules . (ii) Monitor reaction kinetics via 1H^1 \text{H}-NMR by tracking the disappearance of the chloroacetyl signal (δ ~4.2–4.5 ppm) .

Q. What metabolic pathways are predicted for this compound, and which enzymes may catalyze its degradation?

  • Methodology : In silico prediction (e.g., using ADMET Predictor™) suggests hydrolysis by carboxylesterases (cleaving the benzyl ester) and amidases (targeting the chloroacetyl group). Validate experimentally using liver microsomes or recombinant enzymes (e.g., human CES1/CES2), quantifying metabolites via LC-HRMS .

Q. How can molecular docking studies guide the design of derivatives with enhanced target binding (e.g., for enzymes or receptors)?

  • Methodology : Dock the compound into active sites (e.g., G protein-coupled receptors or cholinesterases, based on structural analogs ). Optimize the chloroacetyl group’s electrophilicity and the cyclohexyl carbamate’s steric bulk to improve binding affinity. Validate predictions via SPR or ITC binding assays .

Data Contradiction and Optimization

Q. How should conflicting solubility data in polar vs. nonpolar solvents be resolved?

  • Methodology : Reassess solubility using standardized protocols (e.g., shake-flask method). The benzyl ester may enhance lipophilicity, but the chloroacetyl group introduces polarity. Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for assays, chloroform for NMR) .

Q. What strategies mitigate racemization during synthesis or storage?

  • Methodology : (i) Use low-temperature conditions during acylations. (ii) Store the compound in anhydrous, acidic environments (pH < 5) to suppress base-catalyzed racemization. Monitor ee stability via periodic chiral HPLC .

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